molecular formula C16H10Cl2N4O4 B11483010 N,N'-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide

N,N'-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide

Cat. No.: B11483010
M. Wt: 393.2 g/mol
InChI Key: PQPJKLTXGLIYMF-UHFFFAOYSA-N
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Description

N,N’-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diacylhydrazines with nitrous acid can lead to the formation of the oxadiazole ring.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions. This involves reacting the oxadiazole intermediate with chlorinated aromatic compounds in the presence of a base.

    Oxidation: The final step involves the oxidation of the oxadiazole ring to introduce the 2-oxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more complex oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring back to its diacylhydrazine precursor.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl rings.

Scientific Research Applications

Chemistry

In chemistry, N,N’-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and investigating their functions.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In industrial applications, N,N’-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N’-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Additionally, the chlorophenyl groups can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide: Lacks the 2-oxide functionality, which may affect its reactivity and applications.

    N,N’-bis(4-methylphenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide: Contains methyl groups instead of chlorophenyl groups, potentially altering its chemical properties and biological activities.

Uniqueness

N,N’-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide is unique due to the presence of both chlorophenyl groups and the 2-oxide functionality. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H10Cl2N4O4

Molecular Weight

393.2 g/mol

IUPAC Name

3-N,4-N-bis(4-chlorophenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide

InChI

InChI=1S/C16H10Cl2N4O4/c17-9-1-5-11(6-2-9)19-15(23)13-14(22(25)26-21-13)16(24)20-12-7-3-10(18)4-8-12/h1-8H,(H,19,23)(H,20,24)

InChI Key

PQPJKLTXGLIYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NO[N+](=C2C(=O)NC3=CC=C(C=C3)Cl)[O-])Cl

Origin of Product

United States

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